The Alchemical Intermediate: A Technical Guide to DL-Fmoc-Dap(Boc)-OH for Advanced Peptide Synthesis
The Alchemical Intermediate: A Technical Guide to DL-Fmoc-Dap(Boc)-OH for Advanced Peptide Synthesis
For the discerning researcher in peptide chemistry and drug development, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of innovation. Among these, diaminopropionic acid (Dap) offers a unique scaffold for introducing conformational constraints, modulating biological activity, and creating novel peptide architectures. This technical guide provides an in-depth exploration of a key derivative, DL-Fmoc-Dap(Boc)-OH, a versatile building block for solid-phase peptide synthesis (SPPS). We will delve into its physicochemical properties, analytical characterization, and field-proven applications, offering a comprehensive resource for its effective utilization.
Core Molecular Attributes of DL-Fmoc-Dap(Boc)-OH
DL-Fmoc-Dap(Boc)-OH, with the systematic name (RS)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid, is a racemic mixture of the D- and L-enantiomers of Fmoc-Dap(Boc)-OH. The orthogonal protection scheme, employing the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the β-amine, is central to its utility in peptide synthesis. This arrangement allows for the selective deprotection and modification of either amino group, enabling the construction of complex peptide structures.
| Property | Value |
| Chemical Formula | C₂₃H₂₆N₂O₆ |
| Molecular Weight | 426.46 g/mol |
| CAS Number | 162558-25-0 (for the L-enantiomer, often used for the racemic mixture as well)[1] |
| Appearance | White to off-white solid/powder |
| Storage Conditions | 2-8°C, sealed in a dry environment |
| Water Solubility | Predicted to be insoluble |
Analytical Characterization: A Validating System
Ensuring the purity and identity of DL-Fmoc-Dap(Boc)-OH is critical for the successful synthesis of the target peptide. The following analytical techniques are routinely employed.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the primary method for assessing the purity of Fmoc-amino acids. A typical analysis involves a C18 column with a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
Illustrative HPLC Protocol:
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Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase A: 0.1% TFA in water
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Mobile Phase B: 0.1% TFA in acetonitrile
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Gradient: A linear gradient from 5% to 95% B over a specified time.
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Detection: UV at 254 nm or 280 nm
The chromatogram should display a single major peak corresponding to DL-Fmoc-Dap(Boc)-OH, with purity typically expected to be ≥97%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the molecule. Although specific spectral data for the DL-racemic mixture is not widely published, the expected chemical shifts can be inferred from the structures of the individual enantiomers and related compounds. In an achiral solvent, the NMR spectra of the D- and L-enantiomers are identical.
Expected ¹H NMR Features (in CDCl₃):
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Fmoc group: A complex multiplet in the aromatic region (approx. 7.2-7.8 ppm).
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Boc group: A singlet at approximately 1.4 ppm.
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α- and β-protons: Multiplets in the aliphatic region.
Expected ¹³C NMR Features (in CDCl₃):
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Carbonyl carbons: Resonances in the downfield region (approx. 155-175 ppm).
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Aromatic carbons of Fmoc: Multiple signals in the aromatic region (approx. 120-145 ppm).
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Boc carbonyl and quaternary carbon: Resonances around 155 ppm and 80 ppm, respectively.
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Aliphatic carbons: Signals in the upfield region.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for C₂₃H₂₆N₂O₆ is m/z 427.18.
Synthesis of Orthogonally Protected Diaminopropionic Acid
The synthesis of orthogonally protected Dap derivatives is a critical process for their application in peptide chemistry. Several synthetic strategies have been developed, often starting from readily available amino acids like aspartic acid or glutamine.
One common approach involves a Curtius rearrangement of an acyl azide derived from a protected aspartic acid derivative.[4] Another strategy utilizes a Hofmann-type rearrangement of the side chain amide of a protected glutamine residue.[4] These methods allow for the stereospecific synthesis of the desired enantiomer, and a racemic mixture can be obtained by starting with a racemic precursor or by racemizing the final product.
Caption: Generalized workflow for the synthesis of DL-Fmoc-Dap(Boc)-OH.
Experimental Protocols for Application in SPPS
The true value of DL-Fmoc-Dap(Boc)-OH lies in its seamless integration into standard solid-phase peptide synthesis protocols. Below are detailed, field-proven methodologies for its incorporation.
Incorporation via Fmoc-SPPS
This is the most common application, where the Fmoc group is temporarily protecting the α-amine.
Step-by-Step Protocol:
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Resin Swelling: Swell the desired resin (e.g., Rink Amide, Wang) in DMF for 30-60 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.
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Washing: Thoroughly wash the resin with DMF to remove piperidine and dibenzofulvene byproducts.
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Coupling of DL-Fmoc-Dap(Boc)-OH:
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Pre-activate a solution of DL-Fmoc-Dap(Boc)-OH (3 equivalents), a coupling reagent like HATU (2.85 equivalents), and a base such as DIPEA (6 equivalents) in DMF for 1-2 minutes.
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Add the activated amino acid solution to the deprotected resin.
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Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction completion using a Kaiser test.[2]
-
-
Washing: Wash the resin with DMF to remove excess reagents.
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Repeat Cycle: Proceed with the next Fmoc-amino acid coupling by returning to the deprotection step.
Caption: Standard Fmoc-SPPS cycle for incorporating DL-Fmoc-Dap(Boc)-OH.
Incorporation via Boc-SPPS
DL-Fmoc-Dap(Boc)-OH can also be utilized in Boc-SPPS, where the Boc group on the side chain remains stable during the acidic deprotection of the Nα-Boc group.
Step-by-Step Protocol:
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Resin Preparation: Start with a suitable Boc-protected amino acid-loaded resin (e.g., Merrifield, MBHA).
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Boc Deprotection: Treat the resin with 25-50% TFA in DCM (1 x 2 min, 1 x 20-30 min) to remove the Nα-Boc group.
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Washing and Neutralization: Wash the resin with DCM, followed by a neutralization step with 5-10% DIEA in DCM.
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Coupling of DL-Fmoc-Dap(Boc)-OH:
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Couple DL-Fmoc-Dap(Boc)-OH using standard coupling reagents for Boc-SPPS, such as HBTU/HOBt with DIEA in DMF.
-
-
Washing: Wash the resin with DMF and DCM.
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Repeat Cycle: Proceed with the next Boc-amino acid coupling by returning to the deprotection step.
Safety and Handling
As a laboratory chemical, DL-Fmoc-Dap(Boc)-OH should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat. In case of handling the powder, a dust mask (e.g., N95) is recommended.[5]
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First Aid:
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Skin Contact: Wash with soap and water.
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Eye Contact: Rinse with plenty of water.
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Inhalation: Move to fresh air.
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Ingestion: Rinse mouth with water.
-
-
Storage: Store in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container.
Conclusion
DL-Fmoc-Dap(Boc)-OH is a powerful and versatile tool in the arsenal of the peptide chemist. Its orthogonal protecting groups provide the flexibility to create complex and novel peptide architectures with tailored biological functions. A thorough understanding of its physicochemical properties, coupled with robust analytical characterization and optimized synthetic protocols, is paramount to its successful application. This guide serves as a comprehensive resource to empower researchers in harnessing the full potential of this unique building block in their pursuit of next-generation peptide therapeutics and research tools.
References
- Google Patents. CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
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Thomson, R. J. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 17(12), 14838-14847. [Link]
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Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0. [Link]
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RayBiotech. Fmoc-Dap(Boc)-OH. [Link]
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Toh, S. I., Lo, C. L., & Chang, C. Y. (2023). Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid L-2,3-diaminopropionic acid. Acta crystallographica. Section F, Structural biology and crystallization communications, 79(Pt 7), 193–199. [Link]
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ResearchGate. Crystal structure of CmnB involved in the biosynthesis of the nonproteinogenic amino acid L -2,3-diaminopropionic acid. [Link]
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Cheung, J., et al. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & biology, 21(1), 53-61. [Link]
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NP-MRD. Showing NP-Card for 2,3-Diaminopropionic acid (NP0000519). [Link]
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Aapptec Peptides. Fmoc-D-Dap(Boc)-OH [198544-42-2]. [Link]
